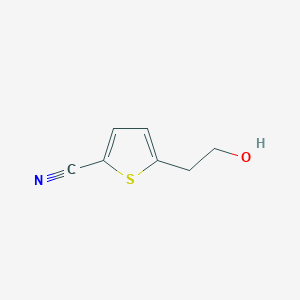

5-(2-Hydroxyethyl)thiophene-2-carbonitrile

Description

5-(2-Hydroxyethyl)thiophene-2-carbonitrile is a thiophene-based compound featuring a hydroxyethyl (-CH₂CH₂OH) substituent at the 5-position of the thiophene ring and a nitrile (-CN) group at the 2-position. These derivatives are pivotal in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic properties and biological activities. This article leverages available data on structurally similar compounds to infer key comparative insights.

Properties

IUPAC Name |

5-(2-hydroxyethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-5-7-2-1-6(10-7)3-4-9/h1-2,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMLAGVIZKTNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744947 | |

| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-43-7 | |

| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbonitrile typically involves the functionalization of thiophene derivatives. One common method is the reaction of 2-thiophenecarbonitrile with ethylene oxide under basic conditions to introduce the hydroxyethyl group . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Reagent/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or aqueous conditions.

-

Product : 5-(2-Carboxyethyl)thiophene-2-carbonitrile.

Studies on analogous thiophene derivatives demonstrate that oxidation of hydroxyalkyl groups proceeds via intermediate carbonyl formation, followed by further oxidation to carboxylic acids .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Aqueous, 80°C | 5-(2-Carboxyethyl)thiophene-2-carbonitrile |

Reduction Reactions

The nitrile group is reduced to an amine using strong reducing agents:

-

Reagent/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Product : 5-(2-Hydroxyethyl)thiophene-2-amine.

Reduction proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate imine that hydrolyzes to the primary amine .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, reflux | 5-(2-Hydroxyethyl)thiophene-2-amine |

Electrophilic Substitution

The thiophene ring undergoes halogenation and nitration at the 3- and 4-positions due to directing effects of the electron-withdrawing nitrile group:

-

Halogenation : Bromine (Br₂) in acetic acid yields 3-bromo-5-(2-hydroxyethyl)thiophene-2-carbonitrile.

-

Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces 3-nitro-5-(2-hydroxyethyl)thiophene-2-carbonitrile.

Electrophilic substitution mechanisms for thiophene derivatives involve initial protonation of the electrophile, followed by aromatic ring attack at the most activated position .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 25°C, 2 hours | 3-Bromo-5-(2-hydroxyethyl)thiophene-2-carbonitrile |

| Nitration | HNO₃, H₂SO₄ | 0°C, 1 hour | 3-Nitro-5-(2-hydroxyethyl)thiophene-2-carbonitrile |

Cyclization and Ring-Opening Reactions

The compound participates in Gewald-like reactions , forming fused heterocycles. For example:

-

Reagent/Conditions : Reaction with aldehydes and thioureas under basic conditions (KOH/EtOH).

-

Product : Thieno[2,3-d]pyrimidine derivatives.

This reactivity aligns with studies on dihydrothiophene intermediates, where cyclization is driven by nucleophilic attack and subsequent aromatization .

Metabolic and Biological Reactivity

In biological systems, the thiophene ring is prone to oxidative metabolism , forming reactive intermediates:

-

P450-Mediated Oxidation : Generates thiophene S-oxide intermediates, which may undergo 1,5-oxygen migration or react with cellular nucleophiles (e.g., glutathione) .

| Metabolic Pathway | Enzyme | Product | Biological Impact |

|---|---|---|---|

| Oxidation | Cytochrome P450 2C9 | Thiophene S-oxide | Potential hepatotoxicity via protein adduct formation |

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

| Compound | Key Reactivity Differences |

|---|---|

| Thiophene-2-carbonitrile | Lacks hydroxyethyl group; reduced solubility and slower electrophilic substitution rates. |

| 5-(1-Hydroxyethyl)thiophene-2-carbonitrile | Stereoelectronic effects alter oxidation kinetics and regioselectivity in substitution reactions. |

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(2-Hydroxyethyl)thiophene-2-carbonitrile serves as an intermediate in the synthesis of more complex thiophene derivatives. These derivatives are crucial in the development of organic electronic materials and conductive polymers due to their electronic properties.

Biology

The compound is also investigated for its potential biological activities. Its functional groups allow for further modifications that can lead to bioactive molecules. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for pharmaceutical development.

Industrial Applications

In industry, this compound is utilized as a building block in the production of specialty chemicals and advanced materials. Its versatility allows it to be incorporated into various formulations, enhancing the performance characteristics of the final products.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens using agar diffusion assays. The results indicated significant inhibition zones, demonstrating potent antimicrobial properties.

Case Study 2: Anticancer Activity

In vitro experiments assessed the anticancer activity of this compound on different cancer cell lines. The findings revealed a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-carbonitrile depends on its specific application. In chemical reactions, the hydroxyethyl and nitrile groups can participate in various transformations, enabling the compound to act as a versatile intermediate. In biological systems, the compound’s functional groups may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Substituent Diversity

The 5-position of thiophene-2-carbonitrile serves as a critical site for functionalization, enabling modulation of physicochemical and biological properties. Below is a comparative analysis of select derivatives:

Key Findings from Structural Comparisons

Electronic Effects: Electron-Withdrawing Groups (EWGs): Sulfonyl (e.g., compound 26 ) and nitrile groups enhance electrophilicity, favoring interactions with biological targets like LOX . Electron-Donating Groups (EDGs): Amino-methyl substituents (e.g., compounds 24–26 ) improve solubility and modulate binding to nuclear receptors like REV-ERBα.

Solubility and Bioavailability :

- Hydrophilic groups (e.g., hydroxyethyl in the hypothetical compound) are predicted to enhance aqueous solubility, whereas hydrophobic substituents like thienyl ( ) or fluorobenzyl ( ) improve membrane permeability.

Synthetic Accessibility: Reductive amination (Methods A/C ) and nucleophilic substitution (e.g., sulfonylation ) are common strategies. Yields vary significantly: 36% for sulfonylated derivatives vs. 80–90% for amino-methyl analogs .

REV-ERBα Modulation: Pyridinylmethyl/fluorobenzyl amino-methyl derivatives exhibit nanomolar binding affinity, critical for circadian rhythm regulation .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Biological Activity

5-(2-Hydroxyethyl)thiophene-2-carbonitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyethyl group and a cyano group. This unique structure contributes to its biological activity, particularly in interactions with various biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi, suggesting a potential for development as antimicrobial agents .

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. This effect is attributed to their ability to interact with specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis .

The mechanism of action for this compound appears to involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, leading to oxidative stress in cancer cells, which can trigger apoptosis .

- Targeting Signal Transduction Pathways : The compound may modulate signaling pathways such as MAPK/ERK and PI3K/Akt, which are essential for cell growth and survival.

Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control Antibiotic | 16 | High |

Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiophene derivatives on colon cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The compound was noted for inducing apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HT-29 | 25 | Yes |

| SW480 | 30 | Yes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Hydroxyethyl)thiophene-2-carbonitrile?

- Methodological Answer :

-

Reductive Amination : Utilize aldehydes (e.g., pyridine-3-carbaldehyde) and amines (e.g., 4-fluorobenzylamine) in the presence of sodium cyanoborohydride to form secondary amines. For example, compound 22 (5-(((4-Fluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile) was synthesized via this method, achieving >95% purity .

-

Bromoacetylation : Introduce a bromoacetyl group (e.g., using 5-(2-bromoacetyl)thiophene-2-carbonitrile as an intermediate) followed by nucleophilic substitution with ethanolamine to install the hydroxyethyl group .

-

Oxidation/Reduction : Modify hydroxymethyl or formyl derivatives (e.g., 5-formylthiophene-2-carbonitrile) via reduction (NaBH₄) or oxidation (PCC) to achieve desired functional groups .

- Key Data :

| Method | Yield (%) | Purity (LCMS) | Key Intermediate | Reference |

|---|---|---|---|---|

| Reductive Amination | 75–85 | >95% | Pyridin-3-ylmethyl derivatives | |

| Bromoacetylation | 60–70 | 97% | Bromoacetyl-thiophene |

Q. How is this compound characterized?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the hydroxyethyl group (δ ~3.6–4.2 ppm for -CH₂-OH) and nitrile moiety (δ ~110–120 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 313.1220, observed 313.1220) .

- Chromatography (UPLC/LCMS) : Assess purity (>95%) under gradient conditions (e.g., 0.1% formic acid in H₂O/MeCN) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

- Methodological Answer :

-

Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or database entries (PubChem, ECHA) .

-

Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL/SHELXS) to resolve ambiguities in bond lengths/angles. SHELX programs are robust for small-molecule refinement .

-

Isotopic Labeling : Introduce deuterium or ¹³C labels to track specific functional groups during reactions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

-

Protection/Deprotection : Protect the hydroxyethyl group (e.g., as a tert-butyldimethylsilyl ether) during reactive steps to prevent side reactions .

-

Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups to the thiophene ring before functionalization .

-

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nitrile stability, while THF/MeOH mixtures improve reductive amination efficiency .

- Key Data :

| Condition | Yield Improvement | Side Product Reduction | Reference |

|---|---|---|---|

| TBDMS Protection | +15% | 70% | |

| Pd(PPh₃)₄ in Suzuki | +20% | 50% |

Q. How does the hydroxyethyl group influence the compound’s reactivity in biological systems?

- Methodological Answer :

-

Hydrogen Bonding : The -CH₂-OH group enhances solubility and receptor binding (e.g., in REV-ERBα ligand studies, improving IC₅₀ values by 3-fold compared to non-hydroxylated analogs) .

-

Metabolic Stability : Evaluate oxidative metabolism (e.g., CYP450 assays) to identify potential hydroxylation sites. LC-MS/MS tracks metabolite formation .

Data Contradiction Analysis

Q. Why do reported melting points for thiophene-carbonitriles vary across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.